Diastereoselectivity in Matteson Homologation
In the Matteson asymmetric homologation reaction, (+)-pinanediol as the chiral auxiliary on alkylboronates delivers 99% or better diastereoselectivity for the (1S)-1-chloroalkylboronic ester product, whereas the alternative C₂-symmetric chiral auxiliary (R,R)-2,3-butanediol yields only 95–96% diastereoselectivities under comparable conditions [1]. This represents a ≥3–4% absolute difference in diastereomeric excess, which translates to a 4- to 5-fold higher level of the undesired diastereomer when using the butanediol auxiliary. For the synthesis of enantiomerically pure α-aminoboronic acids such as BoroNva, where each homologation step amplifies diastereomeric impurity, this differential has cumulative impact on final product enantiopurity.
| Evidence Dimension | Diastereoselectivity (% de) in Matteson chloromethyl insertion reaction |
|---|---|
| Target Compound Data | ≥99% de for (+)-pinanediol alkylboronates |
| Comparator Or Baseline | (R,R)-2,3-butanediol: 95–96% de |
| Quantified Difference | Absolute Δde = 3–4 percentage points; equivalent to 4–5× higher undesired diastereomer burden with butanediol |
| Conditions | Reaction of (dichloromethyl)lithium with chiral alkylboronates at −100 °C followed by ZnCl₂ treatment and warming to 0–25 °C |
Why This Matters
For procurement of chiral α-aminoboronic ester building blocks, an auxiliary delivering ≥99% de versus 95% de directly determines the feasibility of obtaining enantiomerically pure final product without costly diastereomer separation steps.
- [1] Matteson, D. S.; Sadhu, K. M.; Ray, R.; Peterson, M. L.; Majumdar, D.; Hurst, G. D.; Jesthi, P. K.; Tsai, D. J. S.; Erdik, E. Asymmetric synthesis with boronic esters. Pure and Applied Chemistry, 1985, 57(12), 1741–1748. DOI: 10.1351/pac198557121741. View Source
